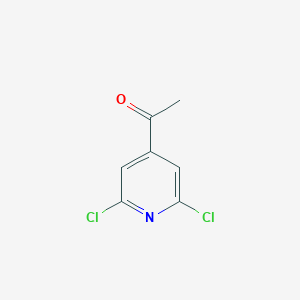

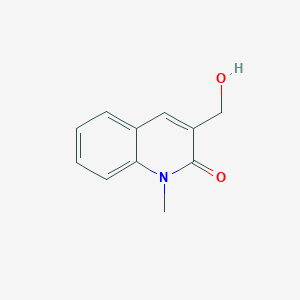

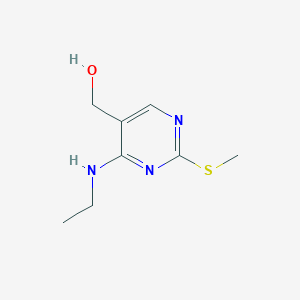

3-(hydroxymethyl)-1-methylquinolin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

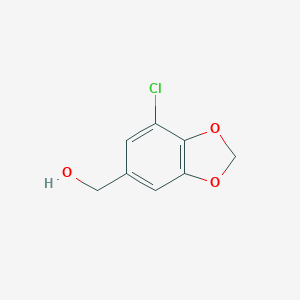

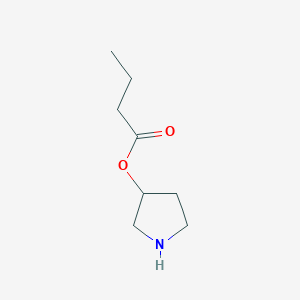

3-(Hydroxymethyl)-1-methylquinolin-2(1H)-one, also known as HMMQ, is an aromatic heterocyclic compound that is widely used in scientific research. It is a novel compound that was first synthesized in 1998 and has since been studied for its various applications in the scientific community. HMMQ is structurally similar to other quinolines, but it has a unique hydroxymethyl group attached to the 1-methyl position, which makes it a valuable tool for research.

Wissenschaftliche Forschungsanwendungen

Insights into 8-Hydroxyquinolines

8-Hydroxyquinoline and its derivatives, including compounds similar to 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one, have been recognized for their significant biological activities. These compounds are explored for developing potent drugs targeting a wide spectrum of diseases, such as cancer, HIV, neurodegenerative disorders, and various infections. Their metal chelation properties enhance their potential as drug candidates for treating these diseases. The review highlights the progress in synthetic modifications of 8-hydroxyquinoline aimed at discovering novel pharmacologically potent agents for diverse therapeutic targets (Gupta, Luxami, & Paul, 2021).

Excited State Hydrogen Atom Transfer in Molecular Clusters

Research on hydrogen atom transfer reactions in molecular clusters, particularly involving hydroxyquinoline derivatives, sheds light on the intricate dynamics of these compounds at the molecular level. These studies are foundational in understanding the photophysics and photochemistry of hydroxyquinolines, potentially guiding the design of novel compounds with enhanced therapeutic or material science applications (Manca, Tanner, & Leutwyler, 2005).

Antioxidant Activity Evaluation

Antioxidants play a crucial role in combating oxidative stress, a factor in many chronic diseases and aging. The study of antioxidant activity, including methods like ORAC and DPPH assays, is crucial in evaluating the potential health benefits of compounds like 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one. Understanding these compounds' antioxidant capacities could lead to their application in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Therapeutics and Patent Reviews

The tetrahydroisoquinolines, closely related to the chemical structure of interest, have been studied for their therapeutic potentials in treating cancers, malaria, CNS disorders, and metabolic diseases. These compounds' patent reviews provide insights into novel drug discovery avenues and the clinical importance of such derivatives, marking significant milestones in anticancer and neuroprotective drug development (Singh & Shah, 2017).

Eigenschaften

IUPAC Name |

3-(hydroxymethyl)-1-methylquinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-12-10-5-3-2-4-8(10)6-9(7-13)11(12)14/h2-6,13H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVICXIGFUNOSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C(C1=O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406784 |

Source

|

| Record name | 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(hydroxymethyl)-1-methylquinolin-2(1H)-one | |

CAS RN |

114561-15-8 |

Source

|

| Record name | 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B180304.png)

![7,8-dihydro-1H-furo[2,3-g]indole](/img/structure/B180331.png)